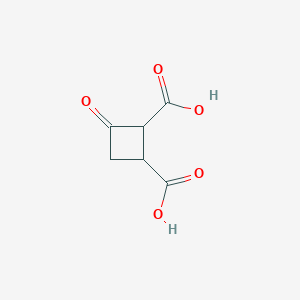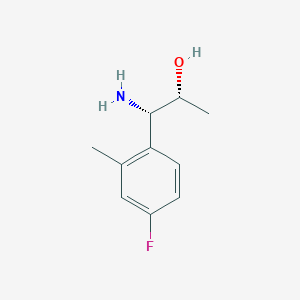
1-(2-Fluoro-3-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Fluoro-3-iodophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a fluorinated phenyl group with an iodinated ethanone . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
For industrial production, the preparation method involving the reaction of 2-fluoroacetophenone with iodine is preferred due to its simplicity and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-3-iodophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Iodophenyl)ethanone: Similar structure but lacks the fluorine atom.
1-(4-Fluoro-3-iodophenyl)ethanone: Similar structure with the fluorine atom at a different position.
1-(2-Fluoro-4-iodophenyl)ethanone: Similar structure with the iodine atom at a different position.
Uniqueness
1-(2-Fluoro-3-iodophenyl)ethanone is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring
Propiedades
Fórmula molecular |
C8H6FIO |
|---|---|
Peso molecular |
264.03 g/mol |
Nombre IUPAC |
1-(2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 |
Clave InChI |
GSSUSVIVWXXEDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC=C1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)




![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)



![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)



